[3H]-Paroxetine -

[3H]-Paroxetine

Catalog Number: EVT-10903566
CAS Number:
Molecular Formula: C19H20FNO3
Molecular Weight: 331.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

[3H]-Paroxetine is a radiolabeled form of the selective serotonin reuptake inhibitor, paroxetine, which is primarily used in the treatment of major depressive disorder, anxiety disorders, and obsessive-compulsive disorder. The addition of tritium (³H) allows for the tracking and quantification of paroxetine binding in biological systems, making it a valuable tool in pharmacological research.

Source

Paroxetine was first introduced in the late 1980s and has since been extensively studied for its pharmacological properties. The tritiated version, [3H]-paroxetine, is synthesized for use in binding studies to understand its interaction with serotonin transporters and receptors.

Classification

[3H]-Paroxetine is classified as a tritiated compound and falls under the category of selective serotonin reuptake inhibitors. Its primary function is to inhibit the reuptake of serotonin (5-HT) in the brain, enhancing serotonergic neurotransmission.

Synthesis Analysis

Methods

The synthesis of [3H]-paroxetine involves several key steps:

  1. Preparation of Paroxetine: The base compound paroxetine is synthesized through a series of chemical reactions involving starting materials such as arecoline and 4-fluorophenylmagnesium halides. This process may include:
    • Esterification
    • Quaternization
    • Partial reduction using agents like lithium aluminum hydride .
  2. Tritiation: The final step involves the incorporation of tritium into the paroxetine structure. This can be done through various methods, including catalytic exchange or direct tritiation using tritium gas under specific conditions.

Technical Details

The synthesis typically requires careful control of reaction conditions such as temperature, solvent choice (e.g., toluene), and the use of specific bases (e.g., sodium methoxide) to ensure high yields and purity of the final product .

Molecular Structure Analysis

Structure

The molecular formula of paroxetine is C19H20FNO3C_{19}H_{20}FNO_3, with a molecular weight of approximately 329.37 g/mol. The structure features a piperidine ring, a fluorophenyl group, and a methoxycarbonyl moiety.

Data

  • Molecular Weight: 329.37 g/mol
  • Chemical Structure: The structural representation includes:
    • A piperidine core
    • A para-fluorophenyl substituent
    • A methoxycarbonyl group attached to the nitrogen atom.
Chemical Reactions Analysis

Reactions

[3H]-Paroxetine undergoes various chemical reactions typical for selective serotonin reuptake inhibitors:

  1. Binding Reactions: It binds competitively to serotonin transporters, which can be analyzed through saturation binding assays.
  2. Metabolic Reactions: In vivo studies show that [3H]-paroxetine can be metabolized by cytochrome P450 enzymes, leading to various metabolites that may also exhibit pharmacological activity .

Technical Details

Saturation binding analyses have demonstrated high-affinity interactions between [3H]-paroxetine and serotonin transporters in brain tissues, providing insights into its pharmacodynamics .

Mechanism of Action

Process

The mechanism by which [3H]-paroxetine exerts its effects involves:

  1. Inhibition of Serotonin Reuptake: By binding to the serotonin transporter, [3H]-paroxetine prevents the reabsorption of serotonin from the synaptic cleft back into presynaptic neurons.
  2. Increased Serotonin Availability: This leads to an increase in serotonin levels in the synaptic cleft, enhancing serotonergic signaling and contributing to its antidepressant effects.

Data

Kinetic studies indicate that the inhibition is competitive, suggesting that [3H]-paroxetine directly competes with serotonin for binding sites on transporters .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white crystalline solid.
  • Solubility: Soluble in organic solvents like ethanol and dimethyl sulfoxide but poorly soluble in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but sensitive to light and moisture.
  • pKa Values: The pKa values relevant for protonation states can influence its solubility and biological activity.
Applications

Scientific Uses

[3H]-Paroxetine is primarily used in research settings to study:

  • Serotonin Transporter Functionality: It serves as a radiolabeled probe to investigate the dynamics of serotonin uptake in various tissues.
  • Pharmacological Studies: Understanding drug interactions at serotonin receptors and transporters.
  • Neuroscience Research: Investigating alterations in serotonergic signaling in psychiatric disorders such as depression and anxiety.
Structural Biology of [3H]-Paroxetine Interactions with the Serotonin Transporter (SERT)

Cryo-EM and X-ray Crystallography Studies of SERT Complexes

Conformational Stabilization via Thermostable Mutants and Antibody Fragments

Wild-type human SERT exhibits inherent conformational flexibility and instability in detergent micelles, complicating structural studies. To overcome this, researchers engineered thermostable SERT mutants (e.g., ts2: I291A/T439S; ts3: I291A/T439S/Y110A). These mutations significantly improved stability in short-chain detergents without compromising the overall fold, as confirmed by overlapping structures of ts2 and ts3 (RMSD < 0.5 Å). The ts3 mutant, while inactive in serotonin transport (KM and Vmax undetectable), retained high-affinity binding for antidepressants like paroxetine (Kd ~70 pM). For crystallization, a recombinant anti-SERT Fab fragment was complexed with ts3 SERT. Fab binding to extracellular loops (EL2 and EL4) facilitated lattice formation and yielded crystals diffracting to 3.15 Å resolution. This approach captured SERT in an outward-open conformation, with paroxetine wedged between transmembrane helices (TMs) 1, 3, 6, 8, and 10. The Fab’s constant domain, though poorly resolved in density maps, was structurally characterized separately at 1.6 Å, enabling accurate model building [1] [2] [5].

Table 1: Thermostabilizing Mutations in Engineered SERT Constructs

ConstructMutationsTransport ActivityStructural ResolutionKey Applications
Wild-typeNoneKM = 1.9 μM; Vmax = 23 pmol/minNot crystallizableBaseline activity
ts2I291A, T439SKM = 4.5 μM; Vmax = 21 pmol/min4.5 Å (with Fab)Initial stabilization
ts3I291A, T439S, Y110ANo detectable activity3.15 Å (with Fab)High-resolution complexes with (S)-citalopram/paroxetine

Anomalous Scattering Techniques for Halogen-Substituted Paroxetine Analogues

To resolve ambiguities in paroxetine’s binding pose, enantiopure analogues were synthesized by replacing the 4-fluoro group with bromine (Br-paroxetine) or iodine (I-paroxetine). This substitution exploited the anomalous scattering properties of heavy atoms for precise electron density mapping. X-ray crystallography of ts2 SERT bound to Br/I-paroxetine revealed strong anomalous difference density (>10σ) at the halogen site, unambiguously positioning the 4-halophenyl moiety in subsite C of the central binding site. This technique confirmed the ABC binding mode: the piperidine nitrogen in subsite A (coordinating Asp98), benzodioxol in subsite B, and 4-halophenyl in subsite C. The halogen atoms formed hydrophobic contacts with residues in TM3 (Ser336) and TM6 (Phe341), explaining the retained high affinity (Kd = 0.3–0.7 nM for Br-paroxetine) [5] [6].

Table 2: Anomalous Scattering Data for Halogen-Substituted Paroxetine Analogues

AnalogueHalogen AtomAnomalous Signal (σ)Binding Affinity (Kd)Key Interactions
ParoxetineFluorine (F)Not detectable70.2 ± 0.6 pMHydrophobic packing with TM6
Br-ParoxetineBromine (Br)>10σ0.7 nMVan der Waals with Ser336, Phe341
I-ParoxetineIodine (I)>15σ0.3 nMEnhanced hydrophobic contacts with TM3/TM6

Binding Pose Ambiguity in Wild-Type vs. Engineered SERT Constructs

ABC vs. ACB Binding Mode Controversies in Central Substrate-Binding Sites

Structural studies of engineered SERT-paroxetine complexes initially supported the ABC binding mode: (1) protonated piperidine nitrogen in subsite A (salt bridge with Asp98), (2) benzodioxol group in subsite B (stacking against Phe341), and (3) 4-fluorophenyl in subsite C (hydrophobic pocket near TM10). However, molecular dynamics simulations and mutagenesis of wild-type SERT suggested an alternative ACB mode, where the benzodioxol and fluorophenyl groups occupy subsites C and B, respectively. This controversy arises from potential conformational perturbations caused by thermostabilizing mutations (e.g., Y110A in EL1) and Fab binding, which may alter the geometry of extracellular loops (EL4 and EL6) bordering the vestibule. Cryo-EM structures of near-full-length SERT (∆N72/∆C13) bound to paroxetine, though lower resolution (4–5 Å), corroborated the ABC pose, indicating it is not an artifact of thermostabilization [5] [6].

Role of Asn177 Mutations in Inhibitor Affinity and Pose Determination

Asn177 in EL2 is a critical residue influencing paroxetine’s binding pose. Mutagenesis (N177A) in ts2 SERT reduced paroxetine affinity by 50-fold (Kd from 70 pM to 3.5 nM), attributed to disrupted hydrogen bonding between Asn177 and the benzodioxol oxygen. In wild-type SERT, this interaction anchors the ABC pose. However, computational studies proposed that the ACB mode could bypass this interaction, favoring subsite C for the benzodioxol group. Experimental validation using Br-paroxetine in N177A mutants showed weakened anomalous density in subsite C, supporting ABC as the dominant pose. This residue also modulates allosteric coupling: Asn177 mutations reduce the inhibitory potency of paroxetine by destabilizing the extracellular gate (TM1b and TM6a), which transitions to an inward-open state [5].

Allosteric Modulation and Non-Competitive Inhibition Dynamics

The SERT transport cycle involves alternating between outward-open, occluded, and inward-open conformations. Paroxetine binding to the central site locks SERT in an outward-open state by preventing closure of the extracellular gate (TMs 1b and 6a). This competitively inhibits serotonin binding. Beyond the central site, an allosteric site is located in the extracellular vestibule, formed by EL4, EL6, TMs 1, 6, 10, and 11. Occupancy by ligands like (S)-citalopram sterically hinders dissociation of primary site inhibitors, prolonging inhibition. However, paroxetine exhibits negligible affinity for this allosteric site (<10% occupancy in cryo-EM maps), consistent with its purely competitive kinetics. Electrophysiological studies show that paroxetine reduces SERT-mediated currents by stabilizing a non-conductive outward-open conformation, distinct from the allosteric mechanism of ibogaine, which induces a "dead-end" occluded state. This dual modulation—competitive inhibition at the central site and conformational arrest—enables sustained blockade of serotonin reuptake [1] [4] [6].

Key Dynamics of Allosteric Modulation:

  • Extracellular Vestibule Site: Binds secondary ligands (e.g., (S)-citalopram), slowing paroxetine dissociation.
  • Non-Competitive Inhibition: Allosteric ligands decouple sodium binding from conformational changes, preventing substrate translocation.
  • Electrophysiological Signatures: Paroxetine eliminates peak currents associated with the outward-to-inward transition, confirming arrest in an outward-open state.

Properties

Product Name

[3H]-Paroxetine

IUPAC Name

(3S,4R)-4-(4-fluorophenyl)-3-[(6-tritio-1,3-benzodioxol-5-yl)oxymethyl]piperidine

Molecular Formula

C19H20FNO3

Molecular Weight

331.4 g/mol

InChI

InChI=1S/C19H20FNO3/c20-15-3-1-13(2-4-15)17-7-8-21-10-14(17)11-22-16-5-6-18-19(9-16)24-12-23-18/h1-6,9,14,17,21H,7-8,10-12H2/t14-,17-/m0/s1/i5T

InChI Key

AHOUBRCZNHFOSL-RXMHWKDRSA-N

Canonical SMILES

C1CNCC(C1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4

Isomeric SMILES

[3H]C1=CC2=C(C=C1OC[C@@H]3CNCC[C@H]3C4=CC=C(C=C4)F)OCO2

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